molecular formula C19H34Cl3N7OS2 B10826322 2-(2-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)ethyl-5-(3-(diethylamino)propyl)-6-methylpyrimidine-4-one trihydrochloride CAS No. 88022-87-1

2-(2-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)ethyl-5-(3-(diethylamino)propyl)-6-methylpyrimidine-4-one trihydrochloride

Cat. No.: B10826322
CAS No.: 88022-87-1
M. Wt: 547.0 g/mol
InChI Key: IASYOYMVRXHOLW-UHFFFAOYSA-N
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Description

YM 14471 is a small molecule drug that functions as a histamine H2 receptor antagonist. It was initially developed by Yamanouchi Pharmaceutical Co., Ltd. The compound has shown potential in the treatment of cardiovascular diseases, particularly tachycardia .

Preparation Methods

The synthesis of YM 14471 involves multiple steps, including the formation of a thiazole ring and the attachment of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving thiazole and pyrimidine derivatives .

Chemical Reactions Analysis

YM 14471 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: YM 14471 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

YM 14471 has been extensively studied for its antisecretory effects in both rats and dogs. It has shown promise as a long-lasting histamine H2 receptor antagonist, making it a potential candidate for the treatment of conditions like gastric ulcers and acid reflux. Additionally, its ability to inhibit histamine-induced acid secretion has been compared to other well-known H2 receptor antagonists such as famotidine, cimetidine, and omeprazole .

Mechanism of Action

YM 14471 exerts its effects by competitively inhibiting the histamine H2 receptors. This inhibition prevents histamine from binding to the receptors, thereby reducing the production of gastric acid. The compound’s long-lasting effect is attributed to its irreversible or slowly dissociable binding to the H2 receptors .

Comparison with Similar Compounds

YM 14471 is compared with other histamine H2 receptor antagonists such as famotidine, cimetidine, and omeprazole. While all these compounds inhibit gastric acid secretion, YM 14471 has shown a more prolonged inhibitory effect. This makes it a unique candidate for long-term treatment of conditions requiring sustained acid suppression .

Similar Compounds

  • Famotidine
  • Cimetidine
  • Omeprazole

Properties

CAS No.

88022-87-1

Molecular Formula

C19H34Cl3N7OS2

Molecular Weight

547.0 g/mol

IUPAC Name

2-[4-[2-[5-[3-(diethylamino)propyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine;trihydrochloride

InChI

InChI=1S/C19H31N7OS2.3ClH/c1-4-26(5-2)9-6-7-15-13(3)22-16(24-17(15)27)8-10-28-11-14-12-29-19(23-14)25-18(20)21;;;/h12H,4-11H2,1-3H3,(H,22,24,27)(H4,20,21,23,25);3*1H

InChI Key

IASYOYMVRXHOLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=C(N=C(NC1=O)CCSCC2=CSC(=N2)N=C(N)N)C.Cl.Cl.Cl

Origin of Product

United States

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